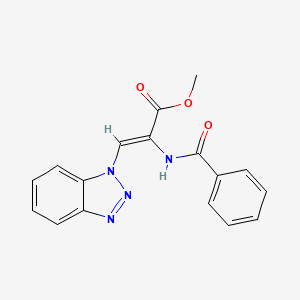

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c1-24-17(23)14(18-16(22)12-7-3-2-4-8-12)11-21-15-10-6-5-9-13(15)19-20-21/h2-11H,1H3,(H,18,22)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXLYLNCZHLOCT-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CN1C2=CC=CC=C2N=N1)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/N1C2=CC=CC=C2N=N1)/NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate typically involves the reaction of benzotriazole with a suitable benzamide derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzotriazole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the reaction of benzotriazole with a suitable benzamide derivative, typically utilizing coupling reagents like N,N’-dicyclohexylcarbodiimide in organic solvents such as dichloromethane. The reaction conditions can be optimized for yield and purity through techniques like recrystallization and chromatography.

Chemistry

In synthetic chemistry, methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate serves as a building block for complex organic molecules. Its unique structural features allow for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and ligand for biological receptors. Studies indicate that the benzotriazole moiety can interact with metal ions or biological targets, modulating enzyme activity and potentially influencing metabolic pathways.

Medicine

Research has highlighted its therapeutic potential, particularly in anti-inflammatory and anticancer applications. For instance, its structural characteristics may contribute to the inhibition of specific cancer cell lines, making it a candidate for further pharmacological exploration .

Industry

In materials science, methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate is used in developing advanced materials such as polymers and coatings. Its unique properties enhance the performance of these materials in various applications.

Case Study 1: Anticancer Activity

A study explored the anticancer effects of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate on non-small-cell lung cancer cells. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory processes. Results indicated that it could effectively reduce enzyme activity linked to inflammation, providing insights into its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The benzotriazole moiety can act as a ligand, binding to metal ions or biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s amide bond and conjugated double bond system also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Prop-2-enoate Esters with Cyclopropane Substituents

Methyl 3-(2-cyano-2-ethoxycarbonyl-3-phenylcyclopropyl)prop-2-enoate () shares the prop-2-enoate backbone but incorporates a cyclopropane ring with cyano and ethoxycarbonyl groups. Key differences include:

- Steric and Electronic Effects: The cyclopropane ring introduces significant ring strain, with bond lengths (e.g., C1–C2 = 1.528 Å, C1–C3 = 1.556 Å) deviating from standard sp³–sp³ bonds (1.497 Å), likely due to conjugation with the adjacent vinyl and phenyl groups .

- Synthesis : The cyclopropane derivative is synthesized via [2+1] cycloaddition under nitrogen, while the target compound’s synthesis likely involves benzotriazole substitution or condensation reactions.

Benzamido-Containing Derivatives

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () and the benzamido-peptidomimetics in highlight the versatility of benzamido groups:

- Directing Groups: The N,O-bidentate directing group in facilitates metal-catalyzed C–H activation, whereas the benzamido group in the target compound may serve a dual role as both a directing group and a hydrogen-bond donor .

- Substituent Effects : Fluorine or chlorine substitutions in derivatives (e.g., N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester) enhance electrophilicity, whereas the benzotriazolyl group in the target compound offers superior leaving-group ability due to its aromatic stabilization upon dissociation .

Heterocyclic vs. Halogen Substituents

Halogenated derivatives (, entries 25–28) exhibit distinct electronic profiles compared to benzotriazolyl-containing compounds:

- Electronic Effects : Chlorine and fluorine substituents exert strong electron-withdrawing inductive effects, while the benzotriazolyl group combines resonance withdrawal with steric hindrance.

- Reactivity : Halogens may participate in halogen bonding, whereas benzotriazolyl groups are more likely to engage in π-π stacking or act as transient directing groups in cross-coupling reactions .

Ester Backbone Comparison

Methyl acrylate (), a simple prop-2-enoate ester, lacks functional complexity but shares reactivity at the α,β-unsaturated site:

- Reactivity : Methyl acrylate undergoes Michael additions or polymerizations, whereas the target compound’s benzotriazolyl and benzamido groups may suppress polymerization in favor of regioselective transformations.

- Physical Properties : The benzotriazolyl group increases molecular weight (MW ≈ 335 g/mol vs. methyl acrylate’s MW = 86 g/mol) and likely reduces volatility, impacting handling and storage requirements .

Data Table: Key Structural and Functional Comparisons

| Compound | Key Substituents | Molecular Weight (g/mol) | Key Functional Groups | Notable Reactivity/Applications |

|---|---|---|---|---|

| Target Compound | Benzamido, Benzotriazol-1-yl | ~335 | α,β-unsaturated ester | Metal-catalyzed C–H activation |

| Methyl 3-(2-cyano-2-ethoxycarbonyl...) [2] | Cyclopropane, cyano, ethoxycarbonyl | 299.3 | Cyclopropane, ester | Strain-driven ring-opening reactions |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-Me Bz [3] | N,O-bidentate, methylbenzamide | 207.3 | Benzamide, tertiary alcohol | C–H functionalization directing group |

| N-[N-(4-FBz)-L-Tyr]-L-Phe methyl ester [4] | 4-Fluorobenzoyl, tyrosine, phenylalanine | ~450 | Fluorobenzamide, peptide backbone | Protease inhibition, drug design |

| Methyl Acrylate [7] | None (simple ester) | 86.1 | α,β-unsaturated ester | Polymerization, Michael additions |

Biological Activity

Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate is an organic compound that integrates the structural features of both benzamide and benzotriazole. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

Methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate is characterized by the following structural components:

- Benzamide moiety : Contributes to the compound's ability to interact with various biological targets.

- Benzotriazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The benzotriazole component can act as a ligand, modulating enzyme activities by binding to metal ions or active sites on enzymes.

- Receptor Interaction : The compound may function as a ligand for various biological receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of benzotriazole derivatives, including methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate. Studies have shown that compounds containing the benzotriazole moiety exhibit significant activity against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibition of growth | |

| Staphylococcus aureus | Antibacterial effects | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Benzotriazole derivatives have shown cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 15.4 | |

| A549 (Lung cancer) | 12.8 | |

| HCT116 (Colorectal cancer) | 10.5 |

Case Studies

Several studies have explored the biological activity of methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate and related compounds:

- Antimicrobial Efficacy Study : A study demonstrated that derivatives of benzotriazole exhibited significant antibacterial effects against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant organisms .

- Cytotoxicity Assessment : In vitro studies indicated that methyl (Z)-2-benzamido-3-(benzotriazol-1-yl)prop-2-enoate exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .

- Mechanistic Insights : Research on related benzotriazole compounds revealed that their mechanism includes interference with DNA synthesis in cancer cells, leading to apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.